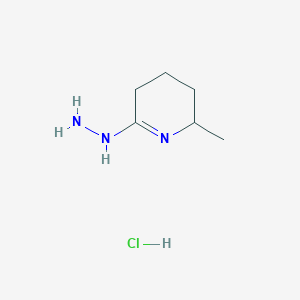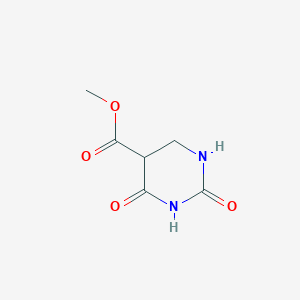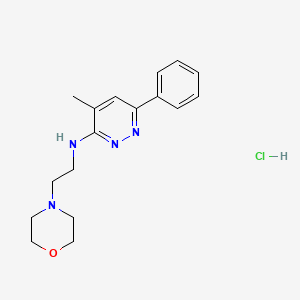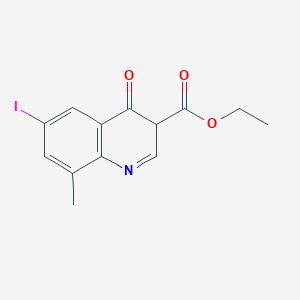![molecular formula C24H30F3N7O2 B12357586 1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B12357586.png)
1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydropyrimidinyl group, a piperazinyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups with new ones.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying specific biochemical pathways or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. In industry, it may find applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-[(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea stands out due to its unique structural features Similar compounds may include those with related functional groups or similar molecular frameworks
Some similar compounds include:
- 1-(4-Fluorophenyl)piperazine
- Sulfur compounds with similar oxidation states
These comparisons highlight the uniqueness of this compound and its potential for various scientific applications.
Properties
Molecular Formula |
C24H30F3N7O2 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
1-[4-[(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)oxy]phenyl]-3-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C24H30F3N7O2/c1-33-10-12-34(13-11-33)15-16-2-3-18(14-20(16)24(25,26)27)31-23(35)30-17-4-6-19(7-5-17)36-21-8-9-29-22(28)32-21/h2-7,14,21H,8-13,15H2,1H3,(H3,28,29,32)(H2,30,31,35) |
InChI Key |
SGCMGNYHBYJSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4CCN=C(N4)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride](/img/structure/B12357508.png)
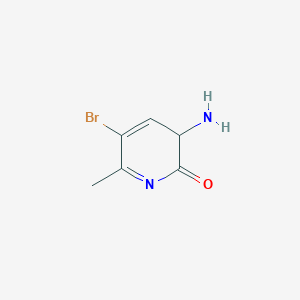
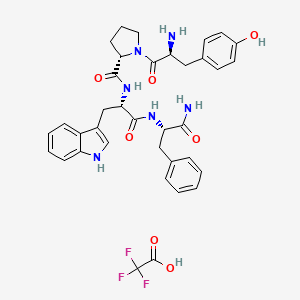
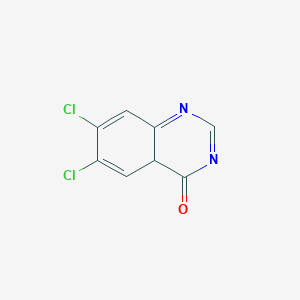
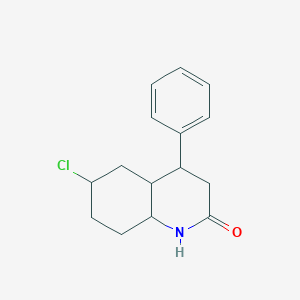
![1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12357541.png)

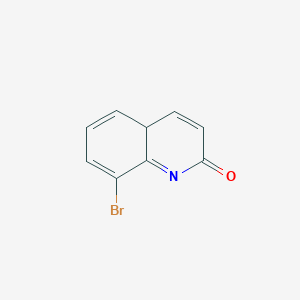
![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B12357545.png)
